Butyl (2S)-2,5-diamino-5-oxopentanoate Butyl (2S)-2,5-diamino-5-oxopentanoate Q Bu(cas 3837-34-1) is a rigid bicyclic analog of TMA and TEA. Molecular probe for calibration of the size of ion channels or receptors sites. Nicotinic AChR blocker. Acetylcholinesterase inhibitor. Lipid layers modifier. Quaternary quinuclidine derivative, synthetic. Nicotinic AChR : less active than Tetraethylammonium (TEA) and Tetramethylammonium (TMA). Acetylcholinesterase: TMA Ki = 187mM; TEA, 104 mM; QBu, 5.1 mM Lipid bilayer modifier.
Brand Name: Vulcanchem
CAS No.: 3837-34-1
VCID: VC0000078
InChI: InChI=1S/C9H18N2O3/c1-2-3-6-14-9(13)7(10)4-5-8(11)12/h7H,2-6,10H2,1H3,(H2,11,12)/t7-/m0/s1
SMILES: CCCCOC(=O)C(CCC(=O)N)N
Molecular Formula: C9H18N2O3
Molecular Weight: 202.25 g/mol

Butyl (2S)-2,5-diamino-5-oxopentanoate

CAS No.: 3837-34-1

ADC Toxins

VCID: VC0000078

Molecular Formula: C9H18N2O3

Molecular Weight: 202.25 g/mol

Purity: min. 98%. (NMR (D2O))

Butyl (2S)-2,5-diamino-5-oxopentanoate - 3837-34-1

CAS No. 3837-34-1
Product Name Butyl (2S)-2,5-diamino-5-oxopentanoate
Molecular Formula C9H18N2O3
Molecular Weight 202.25 g/mol
IUPAC Name butyl (2S)-2,5-diamino-5-oxopentanoate
Standard InChI InChI=1S/C9H18N2O3/c1-2-3-6-14-9(13)7(10)4-5-8(11)12/h7H,2-6,10H2,1H3,(H2,11,12)/t7-/m0/s1
Standard InChIKey HVKWQKRQGKCDSG-ZETCQYMHSA-N
Isomeric SMILES CCCCOC(=O)[C@H](CCC(=O)N)N
SMILES CCCCOC(=O)C(CCC(=O)N)N
Canonical SMILES CCCCOC(=O)C(CCC(=O)N)N
Appearance colorless crystal powder.
Description Q Bu(cas 3837-34-1) is a rigid bicyclic analog of TMA and TEA. Molecular probe for calibration of the size of ion channels or receptors sites. Nicotinic AChR blocker. Acetylcholinesterase inhibitor. Lipid layers modifier. Quaternary quinuclidine derivative, synthetic. Nicotinic AChR : less active than Tetraethylammonium (TEA) and Tetramethylammonium (TMA). Acetylcholinesterase: TMA Ki = 187mM; TEA, 104 mM; QBu, 5.1 mM Lipid bilayer modifier.
Purity min. 98%. (NMR (D2O))
Synonyms 1-n-butylquinuclidinium bromide, N-n-butylquinuclidinium bromide.
Reference - Kellet et al., J. Pharm. Sci. (1966). 55(3):414-417

- Barlow, Molec. Pharm. (1971). 7(4):357
PubChem Compound 13783311
Last Modified Nov 11 2021
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